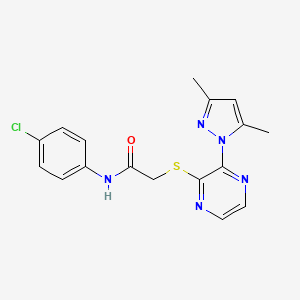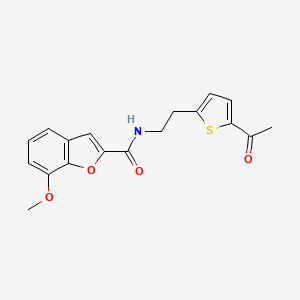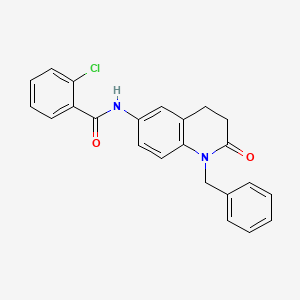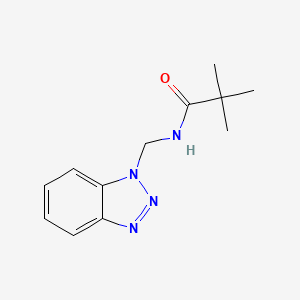amine dihydrochloride CAS No. 1049786-44-8](/img/structure/B2475465.png)
[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1049786-03-9 . It has a molecular weight of 338.28 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name of the compound is N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N-(3-pyridinylmethyl)amine dihydrochloride . The InChI code is 1S/C17H19N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 338.28 .Aplicaciones Científicas De Investigación
Antiallergic Applications
- A study by Menciu et al. (1999) discusses the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , for their potential as novel antiallergic agents. They found certain compounds in this series, particularly N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, to be significantly potent in antiallergic assays, suggesting potential applications in treating allergies (Menciu et al., 1999).
Catalysis and Synthetic Chemistry
- Singh et al. (2017) report on the synthesis of ligands with an indole core, which include derivatives of the compound . These compounds were used to create palladacycles with applications in catalysis, particularly in the Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
- A study by Li et al. (2019) developed a multi-component tether catalysis protocol using pyridin-2-ylmethyl derivatives, including the compound of interest, for synthesizing highly functionalized heterocycles. This process is significant for constructing libraries of compounds with diverse applications (Li et al., 2019).
Antimicrobial and Antitumor Activities
- Research by Anekal and Biradar (2012) explored the synthesis of indole derivatives, including structures similar to the subject compound, for their antimicrobial activities. These compounds showed significant efficacy against various microbial strains (Anekal & Biradar, 2012).
- Nguyen et al. (1990) examined derivatives of indoles, closely related to the compound of interest, for their antitumor activities. They identified a new class of antineoplastic agents, indicating potential applications in cancer treatment (Nguyen et al., 1990).
Structural Chemistry and Fluorescence Applications
- Nolan et al. (2006) synthesized Zn(II) sensors based on fluorescein derivatives, which included pyridin-2-ylmethylamino components. These sensors have applications in biological imaging and fluorescence studies (Nolan et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives have been reported to induce various cellular responses, such as cell apoptosis, cell cycle arrest, and inhibition of certain cellular processes . These effects contribute to the compound’s potential therapeutic applications .
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-4-2-3-5-17(16)20-13)8-11-19-12-14-6-9-18-10-7-14;;/h2-7,9-10,19-20H,8,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXFOVMHQZAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)

![4-({3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2475386.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)




![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
